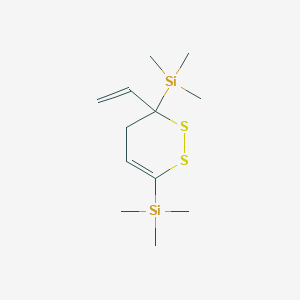
Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[trimethyl- is a chemical compound that features a unique structure combining silane and dithiin moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[trimethyl- typically involves the reaction of 3-ethenyl-3,4-dihydro-1,2-dithiin with trimethylsilyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiin moiety to dithiol.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dithiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[trimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for constructing complex molecular architectures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[trimethyl- involves its interaction with various molecular targets and pathways. The dithiin moiety can undergo redox reactions, influencing cellular oxidative stress pathways. The silane groups can interact with biological membranes, potentially affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Vinyl-1,2-dithiacyclohex-5-ene: Similar structure but lacks the trimethylsilyl groups.
1,2-Dithiin, 3,6-diethenyl-3,6-dihydro-: Similar dithiin core but different substituents.
Uniqueness
Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[trimethyl- is unique due to the presence of both silane and dithiin moieties, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
562810-41-7 |
|---|---|
Molekularformel |
C12H24S2Si2 |
Molekulargewicht |
288.6 g/mol |
IUPAC-Name |
(3-ethenyl-3-trimethylsilyl-4H-dithiin-6-yl)-trimethylsilane |
InChI |
InChI=1S/C12H24S2Si2/c1-8-12(16(5,6)7)10-9-11(13-14-12)15(2,3)4/h8-9H,1,10H2,2-7H3 |
InChI-Schlüssel |
FDQPBWWZOVZGDD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CCC(SS1)(C=C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide](/img/structure/B14213200.png)
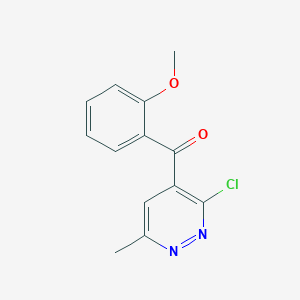
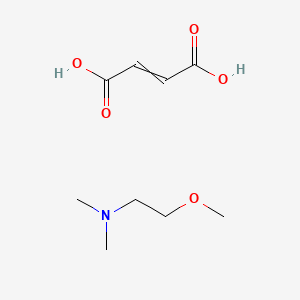
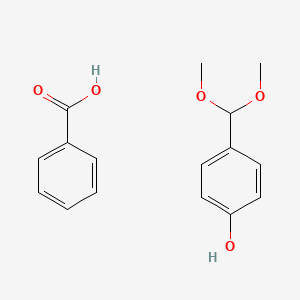
![N-[(1R)-1-(4-Methylphenyl)ethyl]formamide](/img/structure/B14213217.png)

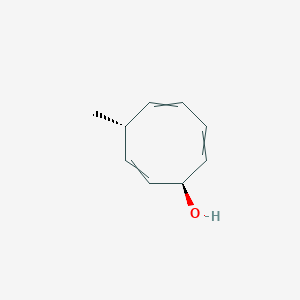
![1-(4-Methylphenyl)-3-[2-[(4-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14213238.png)
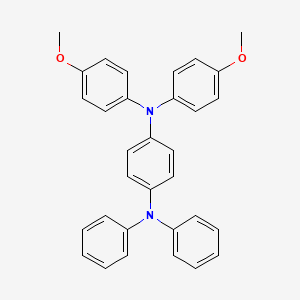
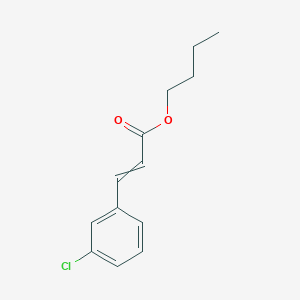
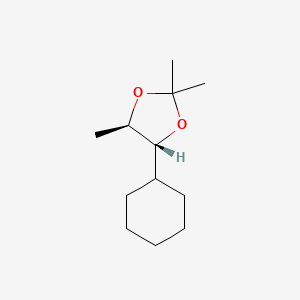
![2-({2-[(2,3-Dimethylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213266.png)
